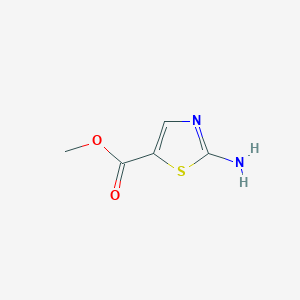

Methyl 2-aminothiazole-5-carboxylate

Description

The exact mass of the compound Methyl 2-aminothiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-aminothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-amino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNNCGWBDJHCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285518 | |

| Record name | Methyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-61-0 | |

| Record name | 6633-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Aminothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-aminothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules, most notably the multi-kinase inhibitor Dasatinib. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Methyl 2-aminothiazole-5-carboxylate, intended to serve as a valuable resource for researchers and professionals in the field. The guide includes detailed tables of its physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Furthermore, it visualizes a key signaling pathway associated with the biological activity of 2-aminothiazole-based inhibitors.

Chemical and Physical Properties

Methyl 2-aminothiazole-5-carboxylate is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its handling, storage, and application in synthetic and biological studies.

| Property | Value | Reference(s) |

| CAS Number | 6633-61-0 | [1] |

| Molecular Formula | C₅H₆N₂O₂S | |

| Molecular Weight | 158.18 g/mol | |

| Appearance | White to yellow or green crystalline powder | [1] |

| Melting Point | 189-194 °C | [1] |

| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg (Predicted) | |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in hot water and dilute acids. | |

| Storage Conditions | Store at 2-8 °C in a tightly sealed container, protected from light. |

Spectroscopic Data

The structural elucidation of Methyl 2-aminothiazole-5-carboxylate is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data for this compound and its close analogs.

| Technique | Data (Predicted/Reported for Analogs) | Reference(s) |

| ¹H NMR | (DMSO-d₆): δ ~7.9 (s, 1H, thiazole H-4), ~7.2 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃). Chemical shifts can vary depending on the solvent and concentration. For ethyl 2-amino-4-methylthiazole-5-carboxylate: δ 7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₃). | [2][3][4] |

| ¹³C NMR | (DMSO-d₆): Expected peaks around δ 170 (C=O), 162 (C-2), 145 (C-5), 110 (C-4), 52 (OCH₃). For a similar derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate: δ 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, 14.7 (CH₃). | [2] |

| IR (KBr) | Expected characteristic peaks around 3400-3200 cm⁻¹ (N-H stretching of the amino group), ~1700 cm⁻¹ (C=O stretching of the ester), ~1620 cm⁻¹ (C=N stretching of the thiazole ring), and ~1550 cm⁻¹ (N-H bending). For ethyl 2-amino-4-methylthiazole-5-carboxylate: 3374, 3301 (NH₂), 1674 (C=O), 1514 (C=N) cm⁻¹. | [2][5] |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[6][7] This involves the reaction of an α-halocarbonyl compound with a thioamide. For Methyl 2-aminothiazole-5-carboxylate, a plausible synthetic route involves the reaction of a methyl 2-halo-3-oxopropanoate with thiourea.

Workflow for Hantzsch-based Synthesis:

Caption: A generalized workflow for the Hantzsch synthesis of a 2-aminothiazole-5-carboxylate analog.

Detailed Protocol (Representative):

-

Preparation of Methyl 2-chloro-3-oxobutanoate: To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (1.1 equivalents) dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-chloro-β-ketoester.

-

Cyclization with Thiourea: The crude methyl 2-chloro-3-oxobutanoate is dissolved in a polar solvent like ethanol or a mixture of water and an organic solvent.[4] Thiourea (1 equivalent) is added to the solution. The reaction mixture is heated to reflux (e.g., 80 °C) for several hours until the reaction is complete.[4]

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization. A patent for a similar compound suggests recrystallization from a mixture of THF and hexane.[8]

Biological Relevance and Signaling Pathways

The 2-aminothiazole moiety is a key pharmacophore in many kinase inhibitors.[9] Methyl 2-aminothiazole-5-carboxylate serves as a crucial building block for the synthesis of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10]

Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias.[10] It also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin A receptor, and PDGF receptor.[11][12] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[10][13]

Key Signaling Pathway Inhibited by 2-Aminothiazole-Based Drugs (e.g., Dasatinib):

References

- 1. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 2-aminothiazole-5-carboxylate(6633-61-0) 1H NMR [m.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 11. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-aminothiazole-5-carboxylate (CAS Number 6633-61-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structural motif, featuring a thiazole ring with both an amino and a methyl carboxylate group, imparts versatile reactivity, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of pharmaceutical agents, most notably the tyrosine kinase inhibitor, Dasatinib. Detailed experimental protocols, spectroscopic data, and mechanistic insights are presented to serve as a practical resource for researchers in the field.

Core Chemical and Physical Properties

Methyl 2-aminothiazole-5-carboxylate is typically a white to yellow or green crystalline powder.[1][2] Its fundamental properties are summarized in the table below, compiled from various suppliers and databases. It is sensitive to heat and moisture and should be stored in a cool, dry place.[3]

| Property | Value | Reference(s) |

| CAS Number | 6633-61-0 | [4] |

| Molecular Formula | C₅H₆N₂O₂S | [1][4] |

| Molecular Weight | 158.18 g/mol | [1][3][4] |

| Appearance | White to yellow to green crystalline powder | [1][2] |

| Melting Point | 182 - 194 °C | [1][3][4] |

| Boiling Point | 298.7 °C | [4] |

| Purity (GC) | ≥ 98% | [1][3] |

| Solubility | Soluble in hot water, dilute acids. Slightly soluble in cold water, ethanol, and ether. | [5] |

| Storage Conditions | Store at 2 - 8 °C in a tightly sealed container, protected from light and heat. | [1][4] |

Synthesis and Reaction Mechanisms

The primary route for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For Methyl 2-aminothiazole-5-carboxylate, this typically involves the reaction of a methyl 2-haloacetoacetate with thiourea.

Hantzsch Thiazole Synthesis: A Mechanistic Overview

The reaction proceeds through a series of nucleophilic attack and cyclization steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo ester.

-

Tautomerization and Cyclization: Following an initial S-alkylation, tautomerization occurs, followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the ester group.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis workflow for Methyl 2-aminothiazole-5-carboxylate.

Spectroscopic Data

The structural confirmation of Methyl 2-aminothiazole-5-carboxylate is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data for this compound and its close derivatives.

| Spectroscopic Data | Expected/Reported Values | Reference(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.9 (s, 1H, thiazole-H), ~7.6 (br s, 2H, -NH₂), ~3.7 (s, 3H, -OCH₃). Note: Exact shifts can vary based on solvent and concentration. | [6] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~170 (C=O), ~162 (-C-NH₂), ~140 (thiazole-C5), ~120 (thiazole-C4), ~52 (-OCH₃). Note: Assignments are based on analogous structures and predictive models. | [6] |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~1700 (C=O stretch, ester), ~1620 (C=N stretch, thiazole ring), ~1540 (N-H bend, amine). Note: Values are typical for 2-aminothiazole esters. | [7] |

| Mass Spec. (ESI-MS) | m/z: 159.02 [M+H]⁺, 181.00 [M+Na]⁺. Note: Calculated for C₅H₆N₂O₂S. | [7] |

Key Applications in Research and Development

Methyl 2-aminothiazole-5-carboxylate is a versatile intermediate with significant applications in several fields.[1]

-

Pharmaceutical Development: It is a critical building block in the synthesis of various pharmaceuticals.[1] Its most notable application is as a key precursor to the anticancer drug Dasatinib, a potent tyrosine kinase inhibitor.[8]

-

Agricultural Chemistry: The 2-aminothiazole scaffold is utilized in the development of novel herbicides and fungicides, where it contributes to enhanced efficacy and reduced environmental impact.[1]

-

Biochemical Research: This compound and its derivatives are employed in studies of enzyme inhibition and protein-protein interactions.[1] For example, derivatives have been identified as inhibitors of Mycobacterium tuberculosis.

-

Materials Science: It is explored for its potential in creating novel polymers and coatings with enhanced properties.[1]

Role in the Synthesis of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9] It functions by inhibiting the BCR-ABL fusion protein and SRC family kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation.[9] Methyl 2-aminothiazole-5-carboxylate serves as the core scaffold upon which the rest of the Dasatinib molecule is constructed.

Caption: Simplified workflow for the synthesis of Dasatinib.

Mechanism of Action of Dasatinib

Dasatinib exerts its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. By inhibiting kinases like BCR-ABL and SRC, it effectively shuts down multiple downstream cascades.

Caption: Dasatinib inhibits BCR-ABL, blocking pro-survival signaling pathways.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-aminothiazole-5-carboxylates and for a common biological assay used to evaluate the cytotoxicity of its derivatives.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch-type)

This protocol is adapted for a related compound but illustrates the general procedure applicable for the methyl ester with appropriate modifications.

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

Procedure:

-

In a reaction flask, dissolve ethyl acetoacetate (0.05 mol) in a mixture of water (50 mL) and THF (20 mL).

-

Cool the mixture to below 0 °C in an ice bath.

-

Slowly add NBS (0.06 mol) to the cooled mixture.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Once the bromination is complete, add thiourea (0.05 mol) to the mixture.

-

Heat the reaction mixture to 80 °C and maintain for 2 hours.

-

Cool the mixture to room temperature and filter to remove any insoluble byproducts.

-

To the filtrate, add ammonia solution until the solution is basic, which will precipitate the product.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield the pure compound.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., K562 for leukemia)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: General experimental workflow for an MTT cell viability assay.

Safety and Handling

Methyl 2-aminothiazole-5-carboxylate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10][11] In case of accidental contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-aminothiazole-5-carboxylate is a compound of significant interest due to its foundational role in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its straightforward synthesis via the Hantzsch reaction and its versatile reactivity make it an indispensable tool for organic and medicinal chemists. The continued exploration of this and related 2-aminothiazole scaffolds is expected to yield novel therapeutic agents and other valuable chemical entities. This guide has provided a technical overview of its properties, synthesis, and applications to aid researchers in leveraging this important chemical intermediate in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. rsc.org [rsc.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to Methyl 2-aminothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a thiazole ring functionalized with both an amino and a methyl ester group, renders it a versatile building block for the synthesis of complex molecules, most notably the tyrosine kinase inhibitor, Dasatinib. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.

Molecular Structure and Identifiers

Methyl 2-aminothiazole-5-carboxylate is a heteroaromatic compound. The core of the molecule is a five-membered thiazole ring containing sulfur and nitrogen atoms. This ring is substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a methyl carboxylate group (-COOCH₃)[1].

Chemical Identifiers

| Identifier | Value |

| CAS Number | 6633-61-0[2] |

| Molecular Formula | C₅H₆N₂O₂S[3] |

| Molecular Weight | 158.18 g/mol [3] |

| SMILES | COC(=O)c1cnc(N)s1[2] |

| InChI Key | UJNNCGWBDJHCEM-UHFFFAOYSA-N[2][3] |

Molecular Diagram

Caption: 2D structure of Methyl 2-aminothiazole-5-carboxylate.

Physicochemical Properties

The physical and chemical properties of Methyl 2-aminothiazole-5-carboxylate are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Melting Point | 182-186 °C | [3] |

| Boiling Point | 298.7 ± 13.0 °C (Predicted) | [3] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.02 ± 0.10 (Predicted) | [3] |

| LogP | 0.36 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Appearance | Tan to Light Brown Solid | [3] |

Synthesis Protocols

The synthesis of Methyl 2-aminothiazole-5-carboxylate and its derivatives is well-documented, with various methods developed to improve yield and efficiency. A common and effective method is the Hantzsch thiazole synthesis.

One-Pot Synthesis from Ethyl Acetoacetate

A practical one-pot procedure has been described for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates, which can be adapted for the methyl ester[4].

Experimental Protocol:

-

To a mixture of a β-ketoester (e.g., methyl acetoacetate) in a solvent system of water and tetrahydrofuran (THF) below 0°C, N-bromosuccinimide (NBS) is added.

-

The reaction mixture is stirred at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Thiourea is then added to the reaction mixture.

-

The mixture is heated to 80°C for 2 hours to facilitate the cyclization reaction, forming the thiazole ring.

-

After completion, the product is isolated and purified.

This "one-pot" approach simplifies the traditional two-step process of bromination and cyclization, making it more efficient[4][5].

Caption: One-pot synthesis workflow for aminothiazole carboxylates.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Methyl 2-aminothiazole-5-carboxylate. While detailed spectra are proprietary to specific databases, typical expected signals are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons (-NH₂).

-

¹³C NMR: Carbon signals corresponding to the methyl group, the ester carbonyl, and the carbons of the thiazole ring would be observed.

Infrared (IR) Spectroscopy

Key IR absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the thiazole ring, and C-S stretching.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (158.18 g/mol ).

Biological and Medicinal Significance

Methyl 2-aminothiazole-5-carboxylate is a crucial intermediate in the synthesis of various biologically active compounds[6][7].

Role in Dasatinib Synthesis

Its most prominent application is as a key building block in the synthesis of Dasatinib, a potent anticancer drug used to treat certain types of leukemia[6][8]. The 2-aminothiazole core is a recognized pharmacophore in many kinase inhibitors.

Other Biological Activities

Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including:

-

Antitubercular: Some 2-aminothiazole-4-carboxylate derivatives have shown significant activity against Mycobacterium tuberculosis[9].

-

Anticancer: Beyond its role in Dasatinib, the 2-aminothiazole scaffold is explored for the development of other novel antineoplastic agents[8].

-

General Medicinal Chemistry: The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antiviral agents[7][10][11].

Caption: Role of the compound in drug development.

Conclusion

Methyl 2-aminothiazole-5-carboxylate is a compound of high importance in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable precursor for the development of novel therapeutic agents. The synthetic protocols are well-established, allowing for its efficient production. Further research into the applications of this molecule and its derivatives is likely to yield new and important discoveries in drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]

- 3. 6633-61-0 CAS MSDS (Methyl 2-aminothiazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-aminothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2-aminothiazole-5-carboxylate. These predictions are derived from the analysis of similar structures and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | Thiazole C4-H |

| ~7.5 - 7.7 | br s | 2H | -NH₂ |

| ~3.7 - 3.8 | s | 3H | -OCH₃ |

s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 172 | C=O (ester) |

| ~162 - 164 | C2 (thiazole, C-NH₂) |

| ~140 - 142 | C4 (thiazole, C-H) |

| ~115 - 117 | C5 (thiazole, C-COOCH₃) |

| ~51 - 53 | -OCH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Broad | N-H stretching (amine) |

| 3150 - 3050 | Medium-Weak | C-H stretching (aromatic) |

| 2980 - 2940 | Weak | C-H stretching (methyl) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1630 | Strong | N-H bending (amine) |

| ~1550 | Medium-Strong | C=N stretching (thiazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 127 | [M - OCH₃]⁺ |

| 100 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of methyl 2-aminothiazole-5-carboxylate.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay may be included to ensure accurate integration, particularly for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in methyl 2-aminothiazole-5-carboxylate.

Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Sample Spectrum: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl 2-aminothiazole-5-carboxylate.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the ion source.

-

For ESI, the sample solution is infused or injected into a stream of solvent and nebulized into charged droplets.

-

For EI, the sample is vaporized and then bombarded with a high-energy electron beam.

-

-

Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like methyl 2-aminothiazole-5-carboxylate.

Methyl 2-Aminothiazole-5-Carboxylate: An In-Depth Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of Methyl 2-aminothiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the oncology drug Dasatinib.[1] While specific quantitative data for this compound is not extensively published, this document outlines the established experimental protocols and data presentation standards necessary for its thorough physicochemical characterization.

Physicochemical Properties

Methyl 2-aminothiazole-5-carboxylate is a white to light yellow crystalline solid.[2][3] Its fundamental properties are summarized below, forming the basis for further solubility and stability assessments.

| Property | Value | References |

| Molecular Formula | C₅H₆N₂O₂S | [2][4][5] |

| Molecular Weight | 158.18 g/mol | [2][4][5] |

| Melting Point | 182-194 °C | [2][3][5] |

| Boiling Point | ~298.7 °C (Predicted) | [4][5] |

| pKa | 3.02 ± 0.10 (Predicted) | [6][7] |

| LogP | 0.36 (Predicted) | [4] |

Solubility Studies

A comprehensive understanding of a compound's solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

Quantitative Solubility Data

The following table should be used to summarize the experimentally determined equilibrium solubility of Methyl 2-aminothiazole-5-carboxylate in various relevant solvent systems at controlled temperatures.

Table 1: Equilibrium Solubility of Methyl 2-aminothiazole-5-carboxylate

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Purified Water | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Purified Water | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Acetate Buffer (pH 4.5) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

| Chloroform | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |

Note: Qualitative data indicates slight solubility in DMSO and Methanol.[6][7] It is sparingly soluble in water and moderately soluble in other polar organic solvents.[8]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Methodology:

-

Preparation: Prepare the required aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select organic solvents.

-

Addition of Compound: Add an excess amount of Methyl 2-aminothiazole-5-carboxylate to a known volume of each solvent in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). Adsorption to the filter material should be evaluated.

-

Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined in the saturated solution.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability studies are essential to identify potential degradation pathways and to determine appropriate storage and handling conditions. Forced degradation studies are performed under conditions more severe than accelerated stability testing to predict the likely degradation products.[9][10]

Quantitative Stability Data (Forced Degradation)

The results of the forced degradation studies should be recorded in the following format, detailing the percentage of the parent compound remaining and the formation of major degradation products.

Table 2: Forced Degradation of Methyl 2-aminothiazole-5-carboxylate

| Stress Condition | Duration | % Assay of Parent Compound | % Area of Major Degradant 1 (RT) | % Area of Major Degradant 2 (RT) | Mass Balance (%) |

| Hydrolytic | |||||

| 0.1 N HCl, 60 °C | e.g., 24h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH, 60 °C | e.g., 8h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Purified Water, 80 °C | e.g., 48h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Oxidative | |||||

| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Thermal | |||||

| Solid State, 80 °C | e.g., 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | |||||

| Solid, ICH Option 2 | Standard | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Solution, ICH Option 2 | Standard | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Note: The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[11][12] Storage recommendations (refrigerated, dark, inert atmosphere) suggest potential sensitivity to heat, light, and oxidative conditions.[5][7]

Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector, must be developed and validated prior to these studies.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and sample at appropriate time points. Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Maintain at a specific temperature (e.g., 60°C) and sample over time. Neutralize before injection. Thiazole derivatives can be susceptible to alkaline hydrolysis.[5]

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat (e.g., at 80°C), sampling at various intervals.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation (Thermolysis): Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., several days).

-

Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A dark control sample must be analyzed concurrently.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity and detecting the formation of degradants. Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.

Caption: Workflow for Forced Degradation Stability Studies.

Role in Drug Development

Solubility and stability are not isolated parameters; they are foundational to the entire drug development process. Poor solubility can halt the development of an otherwise potent compound, while unforeseen instability can lead to loss of efficacy and the formation of potentially toxic degradants.

Caption: Role of Solubility and Stability in Drug Development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 2-aminothiazole-5-carboxylate, 100 g, CAS No. 6633-61-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 4. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]

- 5. biosynth.com [biosynth.com]

- 6. 6633-61-0 CAS MSDS (Methyl 2-aminothiazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. ijrpp.com [ijrpp.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. biomedres.us [biomedres.us]

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their role as enzyme inhibitors. This guide is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

In Vitro Cytotoxicity

The anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM | [1] |

| A549 (Lung) | Strong antiproliferative activity | [1] | |

| 4,5-butylidene and benzylic amine substituted 2-aminothiazole | H1299 (Lung) | 4.89 µM | [1] |

| SHG-44 (Glioma) | 4.03 µM | [1] | |

| Thiazole derivative 23 | HepG2 (Liver) | 0.51 mM | [1] |

| PC12 (Pheochromocytoma) | 0.309 mM | [1] | |

| Thiazole derivative 24 | HepG2 (Liver) | 0.57 mM | [1] |

| PC12 (Pheochromocytoma) | 0.298 mM | [1] | |

| 4-aryl-N-arylcarbonyl-2-aminothiazole | Various | 16.3-42.7 nM | [1] |

| 2-aminothiazole with meta-halogen on phenyl ring | HT29 (Colon) | 0.63 µM | [1] |

| A549 (Lung) | 8.64 µM | [1] | |

| HeLa (Cervical) | 6.05 µM | [1] | |

| Karpas299 (Lymphoma) | 13.87 µM | [1] | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM | [2] |

| Compound 9n | A549 (Lung, EGFR kinase) | 1.03 µM | [3] |

| Compound 5b | HT29 (Colon) | 2.01 µM | |

| Aminobenzothiazole derivative 51 | MCF-7 (Breast) | 3.84 µM | [4] |

| HCT-116 (Colon) | 5.61 µM | [4] | |

| HEPG-2 (Liver) | 7.92 µM | [4] |

Mechanisms of Anticancer Action

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad, Bid) and anti-apoptotic (e.g., Bcl-2) members.[5][6] Certain 2-aminothiazole derivatives have been shown to modulate the expression of these proteins, leading to a shift in the balance towards apoptosis. This ultimately results in the activation of a cascade of caspases, the executioners of apoptosis.[6]

In addition to inducing apoptosis, 2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M.[7] This prevents cancer cells from proceeding through mitosis and dividing. The cell cycle is controlled by a series of cyclins and cyclin-dependent kinases (CDKs).[8] Some 2-aminothiazole derivatives have been found to inhibit the activity of key CDKs, such as CDK2, leading to cell cycle arrest.[9][10]

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[2]

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Piperazinyl derivative 121d | Staphylococcus aureus (MRSA) | 4 | [2] |

| Escherichia coli | 8 | [2] | |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [2] |

| Staphylococcus epidermidis | 4-16 | [2] | |

| 2,4-disubstituted 1,3-thiazole 38 | Escherichia coli | 4.32 | [11] |

| N-oxazolylcarboxamide 6b | Mycobacterium tuberculosis H37Ra | 3.13 | |

| 2-aminothiazole derivative 3 | Methicillin-resistant Staphylococcus aureus | 0.23-0.7 | [11] |

| 2-aminothiazole derivative 9 | Various Fungi | 0.06-0.23 | [11] |

| 2-aminothiazole derivative 13a | Various Bacteria | 46.9-93.7 | [11] |

| Various Fungi | 5.8-7.8 | [11] | |

| Benzothiazole derivative 18 | Mycobacterium tuberculosis | 44-51 µM | [12] |

| Oxazole derivative 21 | Mycobacterium tuberculosis | 8-10 µM | [12] |

| Oxazole derivative 22 | Mycobacterium tuberculosis | 9-10 µM | [12] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives can be attributed to the inhibition of essential microbial enzymes.

In bacteria, some 2-aminothiazole derivatives have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

In fungi, certain 2-aminothiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

Anti-inflammatory Activity and Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have also demonstrated anti-inflammatory activity and the ability to inhibit a variety of enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.

| Compound/Derivative | Target | IC50/Ki Value | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 ± 0.001 µM | [14] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki: 0.124 ± 0.017 µM | [14] |

| Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 µM | [14] | |

| Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 µM | [14] | |

| 2-aminothiazole derivative 1 | CK2α | IC50: 27.7 µM | [15] |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | IC50: 0.6 µM | [16] |

| Aminothiazole derivative 29 | Aurora A Kinase | IC50: 79 nM | [4] |

| Aminothiazole derivative 30 | Aurora A Kinase | IC50: 140 nM | [4] |

| Phenyl sulfonyl substituted thiazole 40 | B-RAFV600E Kinase | IC50: 23.1 ± 1.2 nM | [4] |

| Diaminothiazole derivative 51 | CDK2 | IC50: 0.0009 – 0.0015 µM | [8] |

| Dasatinib (BMS-354825) | Pan-Src Kinase | Nanomolar to subnanomolar potency | [17] |

| 2-acetamido-thiazolylthio acetic ester derivative 14 | CDK2 | IC50: 1-10 nM | [9][10][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminothiazole derivatives.

Anticancer Activity Evaluation

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity Evaluation

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the 2-aminothiazole derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.

Anti-inflammatory Activity and Enzyme Inhibition

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Protocol:

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

-

Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 2-aminothiazole derivative or a control inhibitor for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Signal Detection: Stop the reaction and measure the product formation using a plate reader (absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy against a wide range of cancers and microbial pathogens, coupled with their potential as anti-inflammatory agents and enzyme inhibitors, underscores their therapeutic potential. The structure-activity relationships derived from the extensive research on these compounds provide a solid foundation for the rational design of new and more potent derivatives. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate the ongoing research and development of novel 2-aminothiazole-based therapeutics to address unmet medical needs.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 2-aminothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While it is widely recognized as a crucial intermediate in the synthesis of multi-kinase inhibitors such as Dasatinib, it has also been reported to possess intrinsic anticancer properties. The primary mechanism of action attributed to methyl 2-aminothiazole-5-carboxylate is the inhibition of the ClC-2 chloride channel, which is implicated in cancer cell proliferation. This technical guide provides a comprehensive overview of the available information on its mechanism of action, its role in synthesis, and the broader biological context of the 2-aminothiazole scaffold. Due to the absence of publicly available primary literature detailing the quantitative specifics of its ClC-2 inhibition, this document also presents a representative experimental protocol for assessing ClC-2 channel inhibition to guide researchers in this area.

Core Mechanism of Action: ClC-2 Chloride Channel Inhibition

Methyl 2-aminothiazole-5-carboxylate has been identified as an inhibitor of the ClC-2 chloride channel, a member of the voltage-gated chloride channel (ClC) family.[1] These channels play a role in various physiological processes, and their dysregulation has been linked to several pathologies, including cancer. Inhibition of ClC-2 by methyl 2-aminothiazole-5-carboxylate is reported to lead to a decrease in cancer cell proliferation, suggesting its potential as a direct anticancer agent.[1]

Signaling Pathway

The inhibition of the ClC-2 channel by methyl 2-aminothiazole-5-carboxylate is proposed to disrupt the normal flux of chloride ions across the cell membrane. This disruption can affect intracellular pH, cell volume regulation, and potentially interfere with the cell cycle, ultimately leading to an anti-proliferative effect.

Caption: Proposed signaling pathway of Methyl 2-aminothiazole-5-carboxylate.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the inhibition of the ClC-2 channel by methyl 2-aminothiazole-5-carboxylate (e.g., IC50, Ki values). The information regarding its activity as a ClC-2 inhibitor is noted on commercial vendor websites, but the primary research source for this data is not publicly available.

However, for context, the broader class of 2-aminothiazole derivatives has been extensively studied, and quantitative data for the inhibition of other targets by various derivatives are available.

| Derivative Class | Target | IC50 Values | Reference |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Proliferation of K562 leukemia cells | 16.3 µM - 21.6 µM | [2] |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives | HSET (KIFC1) kinesin | Micromolar to nanomolar range | [3] |

| 2-aminothiazole derivatives | Phosphodiesterase type 5 (PDE5) | ~100% inhibition at 10 µM | [4] |

| 2-aminothiazole derivatives | COX-1 | 1.00–6.34 μM | [4] |

| 2-aminothiazole derivatives | COX-2 | 0.09–0.71 μM | [4] |

| 2-aminothiazole derivatives | Glutaminase (GLS) | Varies | [5] |

| 2-aminothiazole-4-carboxylic acids | Metallo-β-lactamases (MBLs) | Potent activity against B1, B2, and B3 MBLs | [6] |

Experimental Protocols

As the specific protocol for testing methyl 2-aminothiazole-5-carboxylate against ClC-2 is not available, a representative protocol for a cell-based electrophysiology assay to screen for ClC-2 inhibitors is provided below. This protocol is based on established methods for studying ClC-2 channel activity.[4][7][8][9]

Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology for ClC-2 Inhibition

Objective: To determine the inhibitory effect of methyl 2-aminothiazole-5-carboxylate on ClC-2 chloride channel currents in a mammalian cell line expressing the channel.

Materials:

-

HEK293 cells stably expressing human CLCN2 (gene for ClC-2).

-

Methyl 2-aminothiazole-5-carboxylate.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Cell culture reagents.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

Procedure:

-

Cell Preparation: Plate HEK293-CLCN2 cells onto glass coverslips 24-48 hours before the experiment.

-

Compound Preparation: Prepare a stock solution of methyl 2-aminothiazole-5-carboxylate in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a potential of 0 mV.

-

Apply a voltage protocol to elicit ClC-2 currents. A typical protocol involves stepping the voltage from -100 mV to +80 mV in 20 mV increments for 500 ms.

-

-

Data Acquisition:

-

Record baseline ClC-2 currents in the absence of the test compound.

-

Perfuse the cells with the external solution containing different concentrations of methyl 2-aminothiazole-5-carboxylate.

-

Record currents at each concentration after allowing for equilibration.

-

-

Data Analysis:

-

Measure the steady-state current amplitude at a specific voltage (e.g., -100 mV) for each concentration of the inhibitor.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline current.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a representative ClC-2 inhibition assay.

Role as a Synthetic Intermediate

Methyl 2-aminothiazole-5-carboxylate is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its most notable application is in the production of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The 2-amino and 5-carboxylate functional groups on the thiazole ring provide versatile handles for synthetic transformations.

Broader Biological Activities of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:

-

Anticancer: Targeting various kinases (e.g., Src, CDK2), tubulin, and other proteins involved in cell proliferation.[2][10][11][12]

-

Antibacterial and Antifungal: Showing efficacy against a range of microbial pathogens.

-

Anti-inflammatory: Through mechanisms such as the inhibition of COX enzymes.[4]

-

Antiviral: Including activity against HIV.

-

Neuroprotective: Demonstrating potential in models of neurological disorders.

Conclusion

Methyl 2-aminothiazole-5-carboxylate is a molecule with a dual role in drug discovery. It is an established and critical intermediate in the synthesis of important therapeutics like Dasatinib. Additionally, it is reported to have its own biological activity as an inhibitor of the ClC-2 chloride channel, which contributes to its in vivo anticancer effects. While the primary literature quantifying this inhibitory activity remains elusive, the consistent reporting from multiple sources suggests its relevance. The broader 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases. Further public elucidation of the direct biological targets of methyl 2-aminothiazole-5-carboxylate would be of significant value to the research community.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloride Channels | Sygnature Discovery [sbdrugdiscovery.com]

- 6. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. biorxiv.org [biorxiv.org]

- 10. tandfonline.com [tandfonline.com]

- 11. audreyli.com [audreyli.com]

- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Core: A Scaffolding Success in Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of 2-aminothiazole compounds, with a focus on their mechanisms of action and the experimental methodologies used in their development.

Discovery and Historical Perspective

The journey of 2-aminothiazole compounds began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported the first synthesis of a thiazole ring, a reaction now famously known as the Hantzsch thiazole synthesis.[1] This fundamental discovery laid the groundwork for the exploration of thiazole chemistry and the eventual development of 2-aminothiazole derivatives.

Initially, the applications of 2-aminothiazoles were primarily in the dye industry. However, with the advent of the sulfa drugs in the mid-20th century, the medicinal potential of this scaffold came to the forefront. Sulfathiazole, a potent antibacterial agent, was one of the earliest examples of a blockbuster drug containing the 2-aminothiazole core. This success spurred further research, leading to the discovery of a vast number of derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3]

Synthetic Methodologies

The Hantzsch thiazole synthesis remains the most widely employed method for the preparation of 2-aminothiazoles. The classical approach involves the condensation of an α-haloketone with a thiourea.[4][5]

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na2CO3) solution

-

Water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

-

Add methanol (5 mL) and a stir bar.[5]

-

Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[5]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[5]

-

Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[5]

-

Filter the mixture through a Buchner funnel.[5]

-

Wash the collected solid with water.[5]

-

Air dry the solid product.[5]

Characterization: The structure and purity of the synthesized 2-amino-4-phenylthiazole can be confirmed by various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=N vibrations.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of protons and carbons.[6][7]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[6][7]

Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, shorten reaction times, and employ more environmentally friendly conditions. These include the use of microwave irradiation, various catalysts, and one-pot procedures.[8][9]

Therapeutic Applications and Signaling Pathways

The 2-aminothiazole scaffold is a key component of several blockbuster drugs, each with a distinct mechanism of action targeting specific signaling pathways.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent oral anticancer agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in these leukemias.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting pro-growth and pro-survival signaling.[10]

In addition to BCR-ABL, dasatinib also inhibits other tyrosine kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[10][11] This multi-targeted approach contributes to its broad therapeutic activity.[10]

Dasatinib's multi-targeted inhibition of key tyrosine kinases.

Pramipexole: A Dopamine Receptor Agonist

Pramipexole is a non-ergot dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[12] It exerts its therapeutic effects by directly stimulating dopamine receptors in the brain, specifically the D2 and D3 subtypes.[2][12] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a deficiency in dopamine, resulting in motor symptoms. Pramipexole mimics the action of endogenous dopamine, thereby restoring dopaminergic signaling in the striatum.[1][13]

Pramipexole's mechanism of action via dopamine receptor agonism.

Meloxicam: A Preferential COX-2 Inhibitor

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as arthritis.[4] Its mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4] By preferentially inhibiting COX-2 over the constitutively expressed COX-1 isoform, meloxicam reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[15]

Meloxicam's preferential inhibition of the COX-2 enzyme.

Quantitative Data on Biological Activity

The therapeutic potential of 2-aminothiazole derivatives has been extensively investigated, with numerous studies reporting their potent biological activities. The following table summarizes the in vitro cytotoxicity (IC50) of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS (Gastric Adenocarcinoma) | 4.0 |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HT-29 (Colorectal Adenocarcinoma) | 4.4 |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HeLa (Cervical Cancer) | 5.8 |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS (Gastric Adenocarcinoma) | 7.2 |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | HT-29 (Colorectal Adenocarcinoma) | 11.2 |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | HeLa (Cervical Cancer) | 13.8 |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung Cancer) | 4.89 |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Glioma) | 4.03 |

Data sourced from references[16][17][18].

Experimental Workflow for Anticancer Evaluation

The assessment of the anticancer potential of novel 2-aminothiazole derivatives typically follows a standardized experimental workflow.

A general experimental workflow for evaluating anticancer activity.

Conclusion